molecular formula C5H9IO2 B13528332 2-(Iodomethyl)oxolan-3-ol

2-(Iodomethyl)oxolan-3-ol

Cat. No.: B13528332
M. Wt: 228.03 g/mol
InChI Key: GIXMYWJYWKXZNF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with iodine in the presence of a suitable catalyst. For example, the reaction of 4-pentenoic acid with iodine in acetonitrile can yield 5-(iodomethyl)oxolan-2-one . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxolane with a carbonyl group.

Scientific Research Applications

2-(Iodomethyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)oxolan-3-ol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Iodomethyl)oxolan-2-one: This compound is structurally similar and can be used as an intermediate in the synthesis of 2-(Iodomethyl)oxolan-3-ol.

    3-(Iodomethyl)tetrahydrofuran: Another related compound with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxolane ring. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

2-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-3-5-4(7)1-2-8-5/h4-5,7H,1-3H2

InChI Key

GIXMYWJYWKXZNF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1O)CI

Origin of Product

United States

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